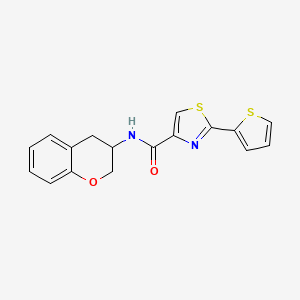

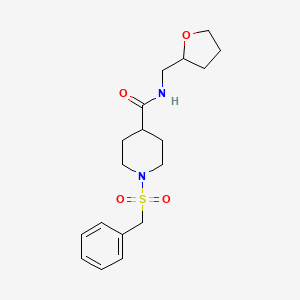

3-(3-氯-2-氟苄基)-4-(羟甲基)-1,3-恶唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related oxazolidin-2-one compounds involves diastereoselective asymmetric desymmetrization processes. For example, Sugiyama et al. (2012) detailed the reaction of serinol derivatives with chloroformates to yield optically active oxazolidinones. Additionally, asymmetric synthesis from serinol derivatives was also explored by Sugiyama et al. (1999), indicating the versatility of these processes in producing various enantiomers of oxazolidinones (Sugiyama, Arai, & Ishii, 2012) (Sugiyama, Watanabe, & Ishii, 1999).

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones has been a subject of interest due to its implications in various chemical reactions. For instance, the study by Kumari et al. (2016) focused on the crystal structure and photophysical properties of a benzylideneamino benzyl oxazolidin-2-one derivative, indicating potential applications in organic light emitting devices (Kumari, Varghese, & George, 2016).

Chemical Reactions and Properties

Oxazolidin-2-ones are involved in a variety of chemical reactions. For example, the work by Hof and Kellogg (1996) demonstrates the synthesis of oxazolidin-2-ones through lipase-catalyzed reactions, highlighting their potential as building blocks for pharmaceuticals. Additionally, Park et al. (2003) explored the synthesis of oxazolidinones from chiral aziridines, showing the diversity of chemical reactions these compounds can undergo (Hof & Kellogg, 1996) (Park et al., 2003).

Physical Properties Analysis

The physical properties of oxazolidin-2-ones vary depending on their specific structures and substituents. The study by Wang et al. (2017) on a fluorophenyl oxazolidin-2-one derivative demonstrates the importance of understanding these properties in the context of their crystal structures and intermolecular interactions (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of oxazolidin-2-ones are crucial for their applications in synthetic chemistry. For instance, the synthesis of fluorine-containing derivatives as demonstrated by Gadakh et al. (2010) showcases the potential for these compounds in developing novel antibacterial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).

科学研究应用

科学研究中的恶唑烷酮

抗菌剂

恶唑烷酮代表一类新颖的合成抗菌剂,展示了一种独特的蛋白质合成抑制机制。这些化合物通常对几种重要的人类病原体表现出抑菌活性,包括耐甲氧西林金黄色葡萄球菌 (MRSA)、耐万古霉素肠球菌以及耐青霉素和头孢菌素的肺炎链球菌。利奈唑胺是一种被选用于临床开发的恶唑烷酮,以其几乎完全的口服生物利用度以及良好的药代动力学和毒性特征而著称。它在实验感染模型和 II 期试验中对常见的革兰氏阳性病原体表现出很高的活性,展示了其作为耐药革兰氏阳性生物引起的严重感染的替代治疗方法的潜力。恶唑烷酮核的进一步修饰可以产生具有更高效力和新活性谱的药物 (Diekema & Jones, 2012)。

污染物的酶处理

相关化合物另一个重要的应用领域涉及废水中各种有机污染物的酶处理。在氧化还原介体的存在下,酶已被用于降解或转化顽固性化合物。这种酶促方法已显示出提高污染物降解效率的前景,为传统处理方法提供了一种潜在的替代方案。Husain 等人 (2007) 的研究探索了漆酶、木质素过氧化物酶、锰过氧化物酶和其他酶在氧化还原介体存在下用于此目的。这种方法可以显著影响工业废水中芳香族化合物的修复,突出了酶-氧化还原介体系统在环境科学中的更广泛应用 (Husain & Husain, 2007)。

作用机制

未来方向

属性

IUPAC Name |

3-[(3-chloro-2-fluorophenyl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO3/c12-9-3-1-2-7(10(9)13)4-14-8(5-15)6-17-11(14)16/h1-3,8,15H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCUXDOXGLUJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CC2=C(C(=CC=C2)Cl)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-2-fluorobenzyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)

![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)

![1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine](/img/structure/B5508376.png)

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)